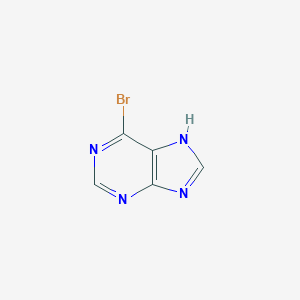

6-Bromopurine

Beschreibung

Significance in Chemical Biology Investigations

In the field of chemical biology, 6-bromopurine serves as a valuable tool for probing complex biological systems. Its structural similarity to endogenous purines, such as adenine (B156593) and guanine (B1146940), allows it to interact with biological macromolecules, including enzymes and receptors involved in purine (B94841) metabolism and signaling. scribd.com This mimicry enables researchers to study the structure and function of these biological targets.

One notable application is in the study of DNA replication and repair mechanisms. By incorporating this compound into DNA strands, scientists can investigate the fidelity of DNA polymerases and the effects of base substitutions on DNA structure and function. ontosight.ai Furthermore, this compound and its derivatives have been utilized as precursors for radiolabeled probes in positron emission tomography (PET) imaging. acs.org For instance, 6-bromo-7-[11C]methylpurine has been developed as a pro-drug tracer for imaging the activity of the multidrug resistance-associated protein 1 (MRP1), a transporter protein implicated in drug resistance and various diseases. acs.org The ability of this compound to cross the blood-brain barrier makes it particularly suitable for neurological studies. openaccessjournals.com

Role as a Privileged Scaffold and Building Block in Organic Synthesis

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich source for the development of new therapeutic agents. nih.gov The purine ring system is considered a quintessential privileged scaffold, and this compound exemplifies this by providing a versatile starting point for the synthesis of diverse compound libraries. scribd.com

The bromine atom at the C6 position of the purine ring is a key functional group that facilitates a wide array of chemical transformations. cymitquimica.com It is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents, including amines, alcohols, and thiols. nih.govacs.org This reactivity has been exploited in the synthesis of a vast number of purine derivatives with diverse biological activities. nih.gov

Furthermore, this compound is a crucial intermediate in the synthesis of nucleoside analogues. cymitquimica.comnih.gov These modified nucleosides are instrumental in the development of antiviral and anticancer drugs. jpionline.org The facile substitution of the bromine atom allows for the creation of C6-arylamine derivatives of adenosine (B11128) and 2'-deoxyadenosine, among other analogues. nih.govacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to create carbon-carbon bonds at the C6 position, further expanding the chemical space accessible from this compound. acs.org

Overview of Biological Relevance and Pharmacological Potential

The biological relevance of this compound stems from its ability to serve as a precursor to a wide range of pharmacologically active compounds. guidechem.com Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, and antimicrobial properties. usbio.netguidechem.com

For example, various 6-substituted purine derivatives synthesized from this compound have shown promise as anticancer agents. usbio.netjpionline.org These compounds can interfere with key cellular processes in cancer cells, such as DNA biosynthesis, and induce apoptosis (programmed cell death). jpionline.org The ability of some 6-chloropurine (B14466) derivatives, structurally related to this compound, to induce G2/M cell cycle arrest further highlights the potential of this scaffold in cancer therapy. jpionline.org

In the realm of antiviral research, this compound is a key starting material for the synthesis of guanine nucleoside analogues, which are effective antiviral agents. google.com The structural modifications enabled by the bromine handle are crucial for achieving desired pharmacological profiles.

Current Research Landscape and Future Directions in this compound Studies

The current research landscape for this compound is vibrant and continues to expand. Ongoing studies are focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and selective methods for the functionalization of the this compound core. pubcompare.airsc.org This includes the development of new catalytic systems and reaction conditions to broaden the scope of accessible derivatives. researchgate.net

Exploration of New Biological Targets: Researchers are investigating the interactions of this compound derivatives with a wider range of biological targets beyond traditional ones. This includes their potential as modulators of protein kinases and bromodomains, which are implicated in various diseases. scribd.comacs.org

Application in Probe Development: The use of this compound in the development of chemical probes for studying biological processes remains an active area of research. ontosight.aiacs.org This includes the design of new PET tracers and fluorescently labeled nucleosides for molecular imaging. acs.orgmdpi.com

Lead Optimization in Drug Discovery: this compound continues to be a valuable scaffold in lead optimization programs for the development of new drugs. drugbank.com Its versatility allows for fine-tuning of physicochemical and pharmacological properties to enhance efficacy and reduce toxicity.

Future research will likely focus on the integration of computational modeling and high-throughput screening to accelerate the discovery of novel this compound-based compounds with desired biological activities. The continued exploration of its role as a privileged scaffold will undoubtedly lead to the development of new therapeutic agents and research tools, solidifying the importance of this compound in advanced academic research.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃BrN₄ | usbio.netcymitquimica.com |

| Molecular Weight | 199.01 g/mol | usbio.netnih.gov |

| CAS Number | 767-69-1 | usbio.netcymitquimica.com |

| Appearance | White to off-white solid | cymitquimica.com |

| Melting Point | >300 °C | nih.gov |

| SMILES | BrC1=NC=NC2=C1NC=N2 | cymitquimica.comdrugbank.com |

| InChIKey | CTGFGRDVWBZYNB-UHFFFAOYSA-N | cymitquimica.comdrugbank.com |

Table 2: Applications of this compound in Synthesis

| Application | Description | Key Reactions | Representative Products | Source |

|---|---|---|---|---|

| Nucleoside Analogue Synthesis | Serves as a key intermediate for the synthesis of modified nucleosides with potential therapeutic applications. | Nucleophilic Aromatic Substitution (SNAr) | C6-arylamine derivatives of adenosine, 2'-deoxyadenosine | nih.govacs.org |

| Privileged Scaffold Derivatization | Acts as a versatile building block for creating libraries of purine derivatives. | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) | 6-Arylpurines, 6-Alkylpurines | acs.orgresearchgate.net |

| Probe Development | Used as a precursor for radiolabeled and fluorescent probes for biological imaging. | Alkylation, Cycloaddition | [¹¹C]7m6BP, Fluorescently labeled nucleosides | acs.orgmdpi.com |

| Heterocyclic Scaffolds | Employed in the synthesis of various fused heterocyclic systems. | Condensation, Cyclization | Benzo-fused scaffolds with purine moieties | usbio.net |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adenine |

| Guanine |

| 6-bromo-7-[11C]methylpurine |

| Adenosine |

| 2'-deoxyadenosine |

| 6-Chloropurine |

| 2-Amino-6-bromopurine |

| 6-Chloro-2-fluoro-9H-purine |

| 2-amino-6-halogenopurine |

| 2-Amino-6-chloropurine (B14584) |

| 6-halopurine |

| 8-bromopurine |

| 2-bromopurines |

| 2-halo-6-bromopurine |

| 6-cyanopurine |

| 3-substituted-8-bromo-1H-purine-2,6(3H,7H)-diones |

| 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione |

| 8-bromo-3-methyl-1H-purine-2,6-dione |

| 6,9-disubstituted purine |

| 2,6,9-trisubstituted purine |

| 6-imino-6,9-dihydro-1H-purine |

| 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide |

| 8-mercaptopurine-6-carboxamide |

| 6-phenylpurine |

| N(6)-substituted adenines |

| 6-substituted purine |

| 2-Amino-6-fluoropurine |

| 6-glutathionyl-purine |

| 6-chloro- and 6-bromopurines |

| isoguanine |

| hypoxanthine (B114508) |

| xanthine |

| theobromine |

| caffeine |

| uric acid |

| 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine |

| 2-Amino-6-(2-isopropoxy-6-methoxyphenyl)-9H-purine |

| 2-Amino-6-bromo-9-methylpurine |

| 2-Amino-6-(2-isobutoxy-6-methoxyphenyl)-9H-purine |

| 2-Amino-6-(5-bromo-2-methoxyphenyl)-9H-purine |

| N(2)-2',3',5'-tetraacetyl-6-bromopurine ribonucleoside |

| 3',5'-di-O-acetyl-6-bromopurine-2'-deoxyribonucleoside |

| 6-halopurine alkynes |

| 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol |

| 6-Bromo-7-(2-fluoroethyl)purine |

| 6-Bromo-7-(2-tosyloxyethyl)purine |

| 6-Chloro-7-(2-fluoroethyl)purine |

| 6-chloro-7-deazapurine |

| 2-Amino-6-bromopurine |

| 2-Amino-6-chloropurine |

| 5-bromo- and 5-iodo-pyrimidine nucleoside analogues |

| 5-halopyrimidine |

| 8-halopurine nucleosides |

| 6-chloroxanthosine |

| [6-¹⁵N]-isoguanosine |

| isoinosine |

| thioguanine |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGFGRDVWBZYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227499 | |

| Record name | Purine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-69-1 | |

| Record name | 6-Bromo-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purine, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-bromopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Bromopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

>300 °C | |

| Record name | 6-bromopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthetic Methodologies and Complex Chemical Transformations of 6 Bromopurine

Advanced Synthetic Routes to 6-Bromopurine

The efficient synthesis of this compound is crucial for its utility as a chemical precursor. Research has focused on optimizing existing protocols and developing novel methods to enhance yield, purity, and regioselectivity.

Optimization of Preparation Protocols

Traditional methods for the synthesis of 6-halopurines often involve the use of harsh reagents and can result in mixtures of products. One common precursor for this compound is hypoxanthine (B114508). The conversion of hypoxanthine to 6-chloropurine (B14466) is a well-established process, often utilizing phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline. prepchem.comgoogle.com While effective, this method can lead to colored impurities requiring further purification. patsnap.com An optimized protocol involves refluxing hypoxanthine with POCl₃ and N,N-dimethylaniline, followed by removal of excess POCl₃ under vacuum and precipitation of the hydrochloride salt, yielding a purer product. prepchem.com

For the synthesis of this compound nucleosides, diazotization-bromination protocols have been conveniently utilized. nih.gov Furthermore, advancements in the synthesis of related radiolabeled compounds, such as [¹¹C]7m6BP (6-bromo-7-[¹¹C]methylpurine), have led to the optimization of methylation conditions to improve selectivity and yield, which can be extrapolated to the synthesis of other this compound derivatives. nih.govresearchgate.net For instance, the choice of solvent was found to significantly impact the regioselectivity of methylation, with less polar solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) (AcOEt) favoring the desired N7-isomer over the N9-isomer. nih.gov

Development of High-Yield and Regioselective Synthesis

The development of high-yield and regioselective synthetic methods is paramount for producing specific isomers of this compound derivatives. A significant challenge in the alkylation of 6-halopurines is controlling the site of substitution, as it often yields a mixture of N7 and N9 isomers. nih.gov

Recent studies have focused on achieving regioselective N-alkylation. For the synthesis of [¹¹C]BMP, a regioselective N⁷-[¹¹C]methylation of 6-bromo-7H-purine was developed using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in the presence of the Hauser base 2,2,6,6-tetramethylpiperidine (B32323) magnesium chloride (TMP·MgCl). nih.gov This method provided good selectivity and high yields, demonstrating compatibility with sensitive functional groups. nih.gov The steric hindrance at the N7 position, influenced by the adjacent 6-bromo substituent, was identified as a key factor in directing the methylation. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for the regioselective N9-alkylation of purines. ub.edu The use of microwave irradiation can significantly reduce reaction times and improve regioselectivity, often favoring the N9-alkylated product in high yield. ub.edu For example, the methylation of 6-chloropurine using methyl iodide and tetrabutylammonium (B224687) hydroxide (B78521) under microwave irradiation resulted in the exclusive formation of the N9-methylated isomer. ub.edu

Derivatization and Functionalization of the Purine (B94841) Nucleus

The C6 position of the purine ring in this compound is highly susceptible to nucleophilic attack, making it an excellent substrate for derivatization. This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse libraries of purine analogues.

Nucleophilic Substitution Reactions at C6 with Diverse Nucleophiles

This compound and its nucleosides readily undergo nucleophilic aromatic substitution (SNAr) reactions with a range of nucleophiles. sigmaaldrich.comnih.govscientificlabs.co.uksigmaaldrich.com This reactivity has been extensively exploited to create C6-substituted purines with various biological activities.

Nitrogen Nucleophiles: this compound nucleosides react efficiently with various nitrogen-containing nucleophiles. sigmaaldrich.comnih.gov Even weakly nucleophilic aromatic amines can provide high yields of the corresponding N⁶-substituted products in polar solvents. sigmaaldrich.comnih.gov Primary aromatic amines, secondary aliphatic amines, and imidazole (B134444) have been shown to react selectively at the C6 position without affecting the protected ribose moiety. sigmaaldrich.comnih.gov Palladium-catalyzed C-N bond formation has also been established as an effective method for the synthesis of N⁶-aryl adenosine (B11128) analogues from this compound nucleosides. nih.govresearchgate.net The combination of palladium(II) acetate, Xantphos as a ligand, and cesium carbonate as a base in toluene (B28343) at 100 °C has proven to be an efficient catalytic system for these transformations. nih.gov

Oxygen Nucleophiles: The substitution of the C6-bromo group with oxygen nucleophiles, such as alcohols, is typically carried out in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sigmaaldrich.comnih.gov This approach allows for the high-yielding and C6-selective synthesis of 6-alkoxy- and 6-aryloxypurine derivatives. sigmaaldrich.comnih.gov Microwave-assisted solvent-free reactions of 6-chloropurine derivatives with phenols have also been shown to be an efficient and environmentally friendly method for C-O bond formation at the C6 position. researchgate.netrsc.org

Sulfur Nucleophiles: Similarly, sulfur-containing nucleophiles, such as thiols, readily displace the bromide at the C6 position of this compound nucleosides in the presence of a base like DBU, leading to the formation of 6-thioether derivatives in high yields. sigmaaldrich.comnih.gov

The following table summarizes the reaction of this compound nucleosides with various nucleophiles:

| Nucleophile Type | Example Nucleophile | Product Type |

| Nitrogen (N) | Primary Aromatic Amines | N⁶-Arylpurine Nucleosides |

| Nitrogen (N) | Secondary Aliphatic Amines | N⁶-Alkylpurine Nucleosides |

| Nitrogen (N) | Imidazole | 6-(Imidazol-1-yl)purine Nucleosides |

| Oxygen (O) | Alcohols | 6-Alkoxypurine Nucleosides |

| Sulfur (S) | Thiols | 6-(Alkylthio)purine Nucleosides |

Kinetic studies have provided valuable insights into the reactivity of 6-halopurines in SNAr reactions. Contrary to the general reactivity trend for halogenated aromatic systems (F > Cl > Br > I), studies on 6-halopurine nucleosides have revealed a different order of reactivity. sigmaaldrich.comnih.govbyu.edu

Research has shown that this compound nucleosides are surprisingly more reactive than their 6-chloropurine counterparts in SNAr reactions with weakly nucleophilic arylamines. byu.edu Further kinetic investigations comparing the reactivity of 6-fluoro-, 6-chloro-, 6-bromo-, and 6-iodopurine (B1310063) nucleosides have been undertaken to systematically explore their SNAr reactivity with various N-, O-, and S-nucleophiles. byu.edu One study on the reaction of 6-chloropurine ribonucleoside with various nucleophiles in aqueous solution found that the reaction rates are directly proportional to the concentration of the free base of the attacking nucleophile. acs.org In these studies, thiols were identified as the most potent nucleophiles at neutral pH. acs.org

The table below presents a qualitative comparison of the reactivity of 6-halopurine nucleosides in SNAr reactions.

| Halogen at C6 | Relative Reactivity with Weakly Nucleophilic Arylamines |

| Fluoro | Not explicitly compared in all cited studies, but generally high |

| Chloro | Less reactive than Bromo |

| Bromo | More reactive than Chloro |

| Iodo | More reactive than Chloro |

Reactivity with N-, O-, and S-Containing Nucleophiles

Regioselective Alkylation and Arylation at Purine Nitrogen Atoms

The purine core possesses multiple nitrogen atoms that can potentially undergo alkylation or arylation. Controlling the regioselectivity of these reactions, particularly at the N7 and N9 positions of the imidazole ring, is a significant challenge in purine chemistry. The desired isomer often depends on the intended application, with N9-substituted purines being more common in natural nucleosides, while N7-alkylation can also lead to biologically active compounds.

Selective N7 vs. N9 Functionalization Strategies

Direct alkylation of 6-substituted purines, including this compound, with alkyl halides under basic conditions typically results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer usually predominating. nih.gov However, several strategies have been developed to influence and, in some cases, reverse this selectivity.

One approach involves the use of specific catalysts and reaction conditions. For instance, a method for direct regioselective N7-tert-alkylation of 6-substituted purines has been developed using a reaction of N-trimethylsilylated purines with a tert-alkyl halide catalyzed by SnCl₄ under kinetically controlled conditions. nih.gov This method has been successfully applied to 6-chloropurine, a related 6-halopurine, to produce the N7-tert-butyl derivative. nih.gov

Another strategy to favor N7-alkylation is the use of Grignard reagents. nih.gov Furthermore, a multi-step but highly regioselective method involves the protection of the N9 position, reduction of the purine ring to a 7,8-dihydropurine, regioselective alkylation at N7, followed by deprotection and reoxidation. nih.gov The choice of the substituent at the C6 position can also influence the N9/N7 ratio; larger groups at C6 tend to increase the proportion of the N9-alkylated product. scispace.com In some instances, the presence of a bulky substituent at the N6-position can shield the proximal N7 position, leading to exclusive N9-acylation. beilstein-journals.org

Conversely, achieving high regioselectivity for N9-arylation has been accomplished using copper(II) acetate-mediated reactions of purines with arylboronic acids, which results in the exclusive formation of 9-arylpurines. scribd.com

Influence of Reaction Conditions on Regioselectivity

The outcome of alkylation and arylation reactions at the purine nitrogen atoms is highly dependent on the reaction conditions, including the choice of solvent, base, temperature, and methylating agent.

In the methylation of this compound, the solvent plays a crucial role in determining the N7/N9 selectivity. A study on the synthesis of [¹¹C]7-methyl-6-bromopurine ([¹¹C]7m6BP) demonstrated that less polar solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (AcOEt) improved the [¹¹C]7m6BP/[¹¹C]9m6BP selectivity from approximately 1:1 to 2:1 compared to more conventional polar aprotic solvents such as acetone, acetonitrile (B52724), and N,N-dimethylformamide (DMF). nih.gov

Temperature is another critical factor. While higher temperatures were initially required to drive the methylation in less polar solvents, the use of a more reactive methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf), allowed the reaction to proceed efficiently at a lower temperature of 100 °C while maintaining the improved N7-selectivity. nih.gov

The base employed can also direct the regioselectivity. For example, in the glycosylation of 2-aminopurines, the ratio of N9 to N7 alkylation was found to vary significantly with the 6-substituent when using potassium carbonate (K₂CO₃) as the base in DMF. scispace.com

The following table summarizes the effect of different solvents on the regioselectivity of the methylation of this compound with [¹¹C]CH₃I at 180 °C. nih.gov

| Solvent | [¹¹C]7m6BP : [¹¹C]9m6BP Ratio |

| Acetone (ACT) | 1 : 1.3 |

| Acetonitrile (MeCN) | 1 : 1.2 |

| N,N-Dimethylformamide (DMF) | 1 : 1.1 |

| Ethyl Acetate (AcOEt) | 1.8 : 1 |

| Tetrahydrofuran (THF) | 2.1 : 1 |

Transition Metal-Catalyzed Coupling Reactions of this compound

The bromine atom at the C6 position of this compound serves as an excellent handle for introducing a wide variety of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of diverse purine derivatives with applications in medicinal chemistry and chemical biology.

Palladium-Catalyzed Aryl Amination Reactions

Palladium-catalyzed aryl amination, also known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. This reaction has been successfully applied to this compound nucleosides to synthesize N⁶-aryl adenosine analogues. researchgate.net Efficient conversions are typically observed using a catalyst system composed of palladium(II) acetate (Pd(OAc)₂), a suitable phosphine (B1218219) ligand such as Xantphos, and a base like cesium carbonate (Cs₂CO₃) in a solvent like toluene at elevated temperatures. researchgate.netnih.gov

For this compound ribonucleoside derivatives, the reaction can be carried out with a relatively low catalyst loading. researchgate.netnih.gov The choice of protecting groups for the sugar moiety can also influence the reaction's efficiency, with silyl (B83357) protecting groups often proving superior to acetyl groups. nih.gov This methodology has been utilized to synthesize biologically relevant adenosine and deoxyadenosine (B7792050) dimers. nih.gov

Suzuki-Miyaura Coupling and Other Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis and has been extensively applied to 6-halopurines. This compound and its derivatives are effective substrates for these reactions.

The Suzuki-Miyaura reaction of protected 6-chloropurine and 2-amino-6-chloropurine (B14584) bases and nucleosides with various substituted phenylboronic acids has been used to synthesize a range of 6-(substituted phenyl)purine derivatives. nih.gov The reaction conditions can be tailored to the electronic properties of the boronic acid. For instance, anhydrous conditions in toluene are often optimal for electron-rich arylboronic acids, while aqueous conditions in dimethoxyethane (DME) may be preferred for electron-poor arylboronic acids and alkenylboronic acids. thieme-connect.comthieme-connect.com

A study comparing the reactivity of 6-chloro- and this compound nucleosides in Suzuki-Miyaura couplings found that while this compound nucleosides were more reactive in SₙAr reactions with arylamines, the 6-chloro analogues often provided better yields in Suzuki-Miyaura couplings. byu.edu However, other reports indicate that 6-iodopurines can give slightly better yields than their 6-chloro counterparts in Negishi reactions. byu.edu

The following table provides examples of conditions for the Suzuki-Miyaura coupling of 6-halopurines.

| 6-Halopurine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temperature |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 °C |

| Toluoyl-protected 6-chloro ribonucleoside | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | 1,4-Dioxane | Elevated |

Synthesis of Modified Purine Nucleosides and Nucleotide Analogs

This compound and its corresponding nucleosides are key intermediates in the synthesis of a vast array of modified purine nucleosides and nucleotide analogs. These modifications are often designed to impart specific biological activities, such as antiviral or anticancer properties.

The displacement of the C6-bromo substituent with various nucleophiles is a common strategy. For example, this compound nucleosides can be converted to 6-(azolyl), 6-(alkylthio), and 6-fluoro derivatives through SₙAr reactions. byu.edu Kinetic studies have shown that this compound nucleosides are more reactive than their 6-chloro counterparts in SₙAr reactions with weakly nucleophilic arylamines. byu.edu

Furthermore, 6-chloropurine, a closely related compound, can be used to synthesize 6-oxopurine derivatives. For instance, a protected 6-chloropurine derivative can be refluxed with 2-mercaptoethanol (B42355) and sodium methoxide (B1231860) in methanol (B129727) to yield a protected inosine (B1671953) derivative, which can then be further modified. nih.gov

The synthesis of acyclic nucleoside analogues, which are an important class of antiviral agents, can also be achieved starting from 6-halopurines. Alkylation of 6-chloropurine with various acyclic acetals has been shown to produce both N7 and N9 substituted products. mdpi.com

The versatility of this compound as a synthetic precursor is further highlighted by its use in the construction of 3'-fluorinated purine nucleosides. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, can be employed to introduce various aromatic and heterocyclic moieties at the 6-position of the purine ring in these fluorinated nucleosides. beilstein-journals.org

Design and Synthesis of Ribonucleoside and Deoxyribonucleoside Analogs

The conversion of naturally occurring nucleosides or their derivatives into 6-bromo analogs provides a key platform for further chemical modification. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups at the 6-position of the purine ring.

A significant advancement in this area was the development of facile synthesis methods for acetyl-protected this compound ribonucleosides. For instance, the guanosine (B1672433) derivative, N2-2′,3′,5′-tetraacetyl-6-bromopurine ribonucleoside, was synthesized for the first time from a protected guanosine precursor. nih.govsigmaaldrich.com This compound, along with other this compound ribonucleosides, undergoes surprisingly efficient direct substitution reactions (SNAr) with various nucleophiles. nih.gov Despite the general reactivity trend for halogenated aromatic systems (F > Cl > Br > I), this compound nucleosides react readily with weakly nucleophilic aromatic amines, secondary aliphatic amines, alcohols, and thiols in polar solvents to give high yields of C6-substituted products. nih.govsigmaaldrich.com These reactions selectively modify the C6 position without affecting the acetyl-protecting groups on the ribose moiety. nih.govtandfonline.com

Palladium-catalyzed cross-coupling reactions offer another powerful method for creating C-N bonds. The reaction of acetyl-protected this compound riboside with aryl amines, catalyzed by a system like Palladium(II) acetate (Pd(OAc)₂) with a ligand such as Xantphos and a base like cesium carbonate (Cs₂CO₃), efficiently produces N6-aryl adenosine analogs. researchgate.net

| Precursor | Reagents/Conditions | Product Type | Citation |

| Acetyl-protected Inosine | Brominating agent | Acetyl-protected this compound ribonucleoside | nih.gov |

| Acetyl-protected Guanosine | Brominating agent | N2-2′,3′,5′-tetraacetyl-6-bromopurine ribonucleoside | nih.gov |

| This compound ribonucleoside | Aromatic amines, polar solvent | N6-Aryl adenosine analogs | nih.gov |

| This compound ribonucleoside | Alcohols/Thiols, DBU | 6-Alkoxy/6-Thio purine ribonucleosides | nih.gov |

| This compound ribonucleoside | Aryl amines, Pd(OAc)₂/Xantphos, Cs₂CO₃ | N6-Aryl adenosine analogs | researchgate.net |

Similar synthetic strategies are applied to the deoxyribonucleoside series. The first synthesis of 3′,5′-di-O-acetyl-6-bromopurine-2′-deoxyribonucleoside was a key development, enabling the creation of C6-arylamine derivatives of 2′-deoxyadenosine. nih.govsigmaaldrich.com This was achieved through a simple SNAr reaction with an arylamine in methanol, notably without the need for a metal catalyst. nih.govtandfonline.com

For more complex C-N bond formations, palladium catalysis is effective. Palladium-catalyzed amination reactions of this compound 2'-deoxyribonucleoside analogues with various aryl amines have been described. researchgate.net These reactions typically employ a palladium catalyst and a phosphine ligand. It has been noted that for these transformations, silyl protecting groups for the hydroxyl functions on the deoxyribose can be superior to acetyl groups. researchgate.net The reaction of 6-bromo- or 6-chloro-9[2-deoxy-3,5-bis-O-(tert-butyldimethylsilyl)-β-D-erythro-pentofuranosyl]purine with arylboronic acids, in a palladium-mediated Suzuki-Miyaura cross-coupling, is also a viable route to C-6 arylpurine 2'-deoxyribosides.

| Precursor | Reagents/Conditions | Product Type | Citation |

| 2′-Deoxyinosine | 1. Acetylation 2. Bromination | 3′,5′-di-O-acetyl-6-bromopurine-2′-deoxyribonucleoside | nih.gov |

| 3′,5′-di-O-acetyl-6-bromopurine-2′-deoxyribonucleoside | Arylamine, MeOH | N6-Aryl-2'-deoxyadenosine analogs | nih.govsigmaaldrich.com |

| Silyl-protected this compound-2'-deoxyribonucleoside | Aryl amines, Pd(OAc)₂/Xantphos, Cs₂CO₃ | N6-Aryl-2'-deoxyadenosine analogs | researchgate.net |

| Silyl-protected this compound-2'-deoxyribonucleoside | Arylboronic acids, Pd catalyst | C6-Arylpurine 2'-deoxyribosides |

Preparation of Acyclic Purine Nucleoside Analogs

Acyclic nucleoside analogs, which feature a flexible side chain in place of the ribose ring, are an important class of therapeutic agents. This compound is a valuable starting material for the synthesis of these compounds, although often its 6-chloro counterpart is used due to synthetic convenience, with the understanding that the underlying chemical principles are similar.

A highly efficient method for synthesizing branched acyclic nucleosides is a three-component reaction. mdpi.com This approach involves the alkylation of a purine nucleobase, such as 6-chloropurine, with an acetal (B89532) and an anhydride, catalyzed by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.comuochb.cz This one-pot reaction proceeds rapidly in acetonitrile at room temperature and demonstrates excellent regioselectivity, yielding almost exclusively the N-9 substituted isomers. mdpi.comuochb.cz While this specific methodology was detailed with 6-chloropurine, the known reactivity of this compound suggests its applicability in similar synthetic schemes.

Another established route is the Mitsunobu reaction. nih.gov This reaction allows for the coupling of 6-chloropurine with various acyclic alcohols to form the desired N-9 alkylated product. nih.govnih.gov The resulting 6-chloro acyclic nucleoside analog can then undergo further substitution reactions at the C6 position.

Photochemical methods have also been explored. The irradiation of a cyclobutanone (B123998) derivative bearing an α-substituted 6-chloropurine can lead to ring-expansion and the formation of both isonucleoside and acyclic nucleoside analogs. nih.gov

| Purine Base | Coupling Partner(s) | Key Reagents/Conditions | Product Type | Citation |

| 6-Chloropurine | Acetal, Acetic Anhydride | TMSOTf, MeCN | Branched acylated acyclic nucleoside | mdpi.com |

| 6-Chloropurine | Acyclic Alcohol | PPh₃, Azodicarboxylate (e.g., DIAD) | N-9 substituted acyclic nucleoside | nih.govnih.gov |

| α-(6-Chloropurinyl)cyclobutanone | - | UV Irradiation, Solvent | Acyclic nucleoside analog | nih.gov |

Stereochemical Control in Nucleoside Analog Synthesis

Achieving the correct stereochemistry is paramount in the synthesis of nucleoside analogs, as biological activity is often highly dependent on the specific spatial arrangement of the sugar moiety or its substitute.

A predominant strategy for stereochemical control is to start with a chiral precursor, such as a derivative of a natural D-sugar like D-ribose. When synthesizing standard ribonucleosides and deoxyribonucleosides, the inherent stereochemistry of the protected sugar starting material dictates the stereochemistry of the final product. nih.govnih.gov

For more novel structures, including certain acyclic or carbocyclic analogs, stereoselectivity is introduced during the synthesis. One innovative approach involves the kinetically controlled cyclization of a chiral acyclic precursor that already contains the purine base. mcgill.camcgill.ca This method relies on the stereocontrolled introduction of the nucleobase onto an acyclic thioaminal precursor. Subsequent intramolecular SN2-like cyclization, where either a C4-hydroxyl group displaces the thioether at C1 or the thioether sulfur displaces a leaving group at C4, leads to the formation of furanosides or thiofuranosides with high diastereoselectivity. nih.govmcgill.camcgill.ca This strategy is particularly powerful for accessing unnatural L-nucleosides and challenging 1',2'-cis nucleosides. mcgill.ca

Photochemical methods, such as the ring-expansion of cyclobutanones, can also offer a degree of stereocontrol. While these reactions often produce mixtures of anomers, some stereoselectivity can be observed depending on the substituents on the cyclobutanone ring. nih.gov The key advantage is the retention of the stereochemistry of the substituents on the cyclobutanone ring in the resulting furanose-like product. nih.gov

Biological Activities and Elucidation of Mechanistic Pathways

Antineoplastic and Anticancer Activities of 6-Bromopurine and its Derivatives

This compound and its derivatives are recognized for their antitumor and anticancer properties. cenmed.com The chemical versatility of the bromine atom at the C-6 position allows for facile substitution, leading to the synthesis of a diverse library of purine (B94841) analogues with a wide spectrum of biological activities. Research has focused on creating novel derivatives, such as those incorporating benzoxazine, benzoxathiepine, or piperazine (B1678402) moieties, to enhance their cytotoxic effects against various cancer cell lines. researchgate.netmdpi.comjpionline.org These synthesized compounds often exhibit potent inhibitory effects on cancer cell proliferation and can induce cell death through apoptosis. jpionline.orgjyoungpharm.orgulisboa.pt

This compound has been shown to enhance the carcinostatic, or cancer-inhibiting, activity of other therapeutic agents. A notable example is its synergistic effect with azaserine. In preclinical models using ascites cell forms of Sarcoma 180 and Ehrlich carcinoma, this compound was found to increase the effectiveness of azaserine. This enhancement is an example of how combining agents can achieve a greater therapeutic effect by potentially targeting different aspects of cancer cell metabolism or survival pathways.

A primary indicator of the anticancer potential of this compound derivatives is their ability to inhibit the proliferation of cancer cells and suppress tumor growth. jyoungpharm.org For instance, certain 2,6,9-trisubstituted purine derivatives have shown potent activity, with one compound triggering apoptosis and cell cycle arrest in HL-60 cells with an IC₅₀ value of 1.3 μM. jpionline.org Another study found that a 2,6,9-trisubstituted purine analogue demonstrated significant potency against THP-1 and A-549 cell lines, with IC₅₀ values of 0.08 μM and 0.4 μM, respectively. jpionline.org

Derivatives of 6-mercaptopurine, a related thiopurine, have also shown significant anticancer potency against a range of tested cell lines. jyoungpharm.org Similarly, 2,6-disubstituted purine analogues demonstrated outstanding inhibition of cell proliferation across HCT-116, SW480, and MDA-MB-231 cancer cell strains, with IC₅₀ values of 1.77 μM, 1.51 μM, and 1.25 μM, respectively. jyoungpharm.org The cytotoxic activity of these compounds is often evaluated across a panel of human cancer cell lines, with some derivatives showing high potency. mdpi.com For example, a study on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives found that one of the most promising compounds acts as a blocker of DNA biosynthesis. mdpi.com

| Compound Type | Cell Line | Activity Metric | Reported Value (μM) | Source |

|---|---|---|---|---|

| 2,6,9-Trisubstituted Purine Derivative | HL-60 (Leukemia) | IC₅₀ | 1.3 | jpionline.org |

| 2,6,9-Trisubstituted Purine Analogue | THP-1 (Leukemia) | IC₅₀ | 0.08 | jpionline.org |

| 2,6,9-Trisubstituted Purine Analogue | A-549 (Lung Carcinoma) | IC₅₀ | 0.4 | jpionline.org |

| 2,6-Disubstituted Purine Analogue | HCT-116 (Colon Carcinoma) | IC₅₀ | 1.77 | jyoungpharm.org |

| 2,6-Disubstituted Purine Analogue | SW480 (Colon Adenocarcinoma) | IC₅₀ | 1.51 | jyoungpharm.org |

| 2,6-Disubstituted Purine Analogue | MDA-MB-231 (Breast Cancer) | IC₅₀ | 1.25 | jyoungpharm.org |

| Bromo- and Chloropurine-conjugated Benzoxathiepine | MCF-7 (Breast Cancer) | IC₅₀ | 5.14 - 6.67 | researchgate.net |

The anticancer effects of this compound and its derivatives are underpinned by several distinct molecular mechanisms, reflecting the central role of purine metabolism and signaling in cell function.

Purine analogues often exert their cytotoxic effects by disrupting the synthesis of essential nucleic acid precursors. jyoungpharm.org Compounds like 6-thioguanine, a close analogue of this compound, are known to interfere with the formation of guanine (B1146940) nucleotides by creating a sequential blockade in the purine nucleotide biosynthesis pathway. scispace.com This interference leads to a depletion of the intracellular pool of guanine nucleotides, which in turn depresses the rate of DNA and RNA synthesis and hinders enzymatic reactions that require GTP as a coenzyme. scispace.com While direct evidence for this compound is being elucidated, its structural similarity to other antimetabolite purines suggests a similar mechanism of action. Research on riboswitches, which are RNA elements that regulate gene expression by binding directly to small molecules, has shown that the guanine-binding aptamer has a significantly reduced affinity for this compound compared to guanine, indicating that the analogue can interfere with cellular processes that rely on guanine recognition. harvardapparatus.com

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and growth, and its aberrant activation is implicated in a majority of glioblastoma cases and other cancers. acs.org Several derivatives of this compound have been identified as potent inhibitors of this pathway. researchgate.net For example, bromo- and chloropurine-conjugated benzoxathiepines with a propylenoxy linker can inhibit PI3K phosphorylation in MCF-7 breast cancer cells. researchgate.net This inhibition was confirmed by observing a reduction in the phosphorylation of Akt, a key downstream target of PI3K. researchgate.net The mechanism of action for these compounds involves the inhibition of the PI3K pathway combined with the activation of eIF2α, leading to antitumor activity. researchgate.net The development of PI3K inhibitors that can penetrate the blood-brain barrier is a significant goal for treating brain tumors like glioblastoma. acs.org Furthermore, dual inhibitors targeting both the delta and gamma isoforms of PI3K, such as the purine-containing compound RP6530, have been developed for treating hematologic malignancies. newdrugapprovals.orgnewdrugapprovals.org

| Compound | Target | Activity Metric | Reported Value (nM) | Source |

|---|---|---|---|---|

| RP6530 | PI3Kδ | IC₅₀ | 24.5 | newdrugapprovals.org |

| RP6530 | PI3Kγ | IC₅₀ | 33.2 | newdrugapprovals.org |

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govdoi.org The purine scaffold has been instrumental in developing CDK inhibitors. imtm.cz Derivatives prepared by condensing 6-chloropurine (B14466) with substituted benzylamines were investigated for their effects on cyclin-dependent kinase 2 (CDK2) and their antiproliferative properties. nih.govsigmaaldrich.com Several of these tested compounds showed stronger CDK2 inhibitory activity and cytotoxicity than the parent compound, 6-benzylaminopurine. nih.govsigmaaldrich.com A significant positive correlation was found between the inhibition of CDKs and the antiproliferative effects on cancer cells, suggesting that the anticancer activity is, at least in part, due to CDK inhibition. nih.govsigmaaldrich.com

Significant efforts have been made to achieve selectivity for specific CDKs. Research into 6-substituted 2-arylaminopurines has identified compounds that are highly selective for CDK2 over the closely related CDK1. nih.govacs.org For instance, one derivative with a 6-([1,1'-biphenyl]-3-yl) substituent was approximately 2000-fold more selective for CDK2 (IC₅₀ 0.044 μM) than for CDK1 (IC₅₀ 86 μM). nih.govacs.org This selectivity arises from the inhibitor's ability to stabilize a specific conformation of the ATP binding pocket that is preferred in CDK2. nih.gov Other 6-chloropurine nucleosides have been shown to induce a significant G2/M phase arrest in the cell cycle, a known consequence of CDK inhibition that can trigger apoptosis. ulisboa.pt

| Compound | Target | Activity Metric | Reported Value (μM) | Selectivity (CDK1/CDK2) | Source |

|---|---|---|---|---|---|

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) (73) | CDK2 | IC₅₀ | 0.044 | ~2000-fold | nih.govacs.org |

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73) | CDK1 | IC₅₀ | 86 | ~2000-fold | nih.govacs.org |

| 6-Alkoxypurine (34) | CDK2 | IC₅₀ | - | 80-fold | acs.org |

| 6-Alkoxypurine (35) | CDK2 | IC₅₀ | - | 50-fold | acs.org |

| 6-Phenylpurine (70) | CDK2 | IC₅₀ | - | 30-fold | acs.org |

Molecular Mechanisms of Action

Modulation of Cyclin-Dependent Kinase (CDK) Activity

Antiviral Activities of this compound Analogs

Purine analogs are a well-established class of antiviral agents. Derivatives of this compound, and more extensively its chloro-analog, have been investigated for their efficacy against a range of viruses. 2-Amino-6-chloropurine (B14584) serves as a precursor in the synthesis of nucleoside analogs active against Epstein-Barr virus (EBV) and human herpes virus 6 (HHV-6). caymanchem.com

Structure-activity relationship studies of N-[2-(2-phosphonomethoxy)ethyl] (PME) purine derivatives have shown significant antiviral activity. acs.orgnih.gov The 2-amino-6-chloropurine derivative of PME was found to be highly active against herpes simplex viruses (HSV-1, HSV-2), cytomegalovirus (CMV), and varicella-zoster virus (VZV). acs.orgnih.gov In contrast, substituting the adenine (B156593) ring of PMEA at position 2 with chlorine, fluorine, or a hydroxyl group decreased the antiviral activity against DNA viruses. acs.orgnih.gov

More recently, nucleoside analogs featuring a 6-chloropurine base were synthesized and evaluated as potential agents against the SARS-coronavirus (SARS-CoV). nih.govnih.govoup.com Two compounds from this series demonstrated promising anti-SARS-CoV activity, comparable to that of known antiviral drugs like mizoribine (B1677216) and ribavirin. nih.govnih.gov SAR analysis indicated that the 6-chloropurine moiety itself was a key contributor to the antiviral effects. nih.gov However, other synthesized chiral purine derivatives containing a carboacyclic chain showed no antiviral activity against HIV. tandfonline.com

Antifungal Activities of Substituted Purine Derivatives

Substituted purine derivatives have also been explored for their potential as antifungal agents. researchgate.netscielo.br A series of 6-substituted purines synthesized from 2-amino-6-chloropurine were screened for antifungal activity against several fungal species. scielo.org.mxjmcs.org.mx

The results showed that several of these derivatives displayed good activity against Bacillus subtilis, Aspergillus niger, and Candida tropicalis. scielo.org.mx Specifically, compounds with certain substitutions were found to be active against all three tested fungal strains. scielo.org.mx In another study, a series of 6-substituted aminopurines were evaluated, and two compounds, 6-[(N-phenylaminoethyl)amino]-9H-purine and 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine, exhibited excellent activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, which was superior to the standard antifungal drug oxiconazole. researchgate.netnih.gov

A novel class of purine analogs has been synthesized to target fungal inositol (B14025) polyphosphate kinases (IPKs), which are crucial for fungal virulence. nih.gov One analog, DT-23, was found to be a potent inhibitor of the IPK enzymes Arg1 and Kcs1 from the pathogenic fungus Cryptococcus neoformans. nih.gov This inhibition of the IPK pathway represents a promising pharmacological strategy for developing new antifungal drugs. nih.gov

| Compound | Substitution Pattern | Activity against Bacillus subtilis | Activity against Aspergillus niger | Activity against Candida tropicalis |

|---|---|---|---|---|

| Compound 7 | (Details not specified in source) | Good | Good | Fairly Good |

| Compound 8 | (Details not specified in source) | Good | Good | Fairly Good |

| Compound 11 | (Details not specified in source) | Good | Good | Fairly Good |

| Compound 13 | (Details not specified in source) | Good | Good | Fairly Good |

| Compound 15 | (Details not specified in source) | Good | Good | Fairly Good |

| Compound 16 | (Details not specified in source) | Good | Good | Fairly Good |

Biochemical Interactions and Enzymatic Metabolism

This compound is recognized as a substrate by intracellular glutathione (B108866) transferases (GSTs). openaccessjournals.com These enzymes catalyze the conjugation of the electrophilic purine with glutathione. openaccessjournals.com This metabolic conversion is a critical step in the mechanism of action for certain applications, such as its use as a pro-probe for positron emission tomography (PET) to image the activity of multidrug resistance-associated proteins (MRPs). openaccessjournals.comresearchgate.netnih.gov The resulting glutathione conjugate is a substrate for these efflux pumps. nih.govnih.gov

The metabolism of 6-halopurines like 6-chloropurine and by extension this compound, proceeds through this GST-mediated conjugation. nih.goviiarjournals.orgacs.org The formed S-(6-purinyl)glutathione can then undergo further breakdown by enzymes such as γ-glutamyltranspeptidase and dipeptidase. nih.govacs.org

Different isoforms of human GSTs exhibit varying catalytic efficiencies and specificities toward this compound. openaccessjournals.com Studies have shown that specific activities can vary by as much as three orders of magnitude among different GSTs. openaccessjournals.com

Generally, this compound reacts 1.5 to 5 times faster than 6-chloropurine, which is consistent with its higher chemical reactivity. openaccessjournals.com The GST P1-1 isoform is notably the most efficient enzyme in catalyzing the conjugation of both this compound and 6-chloropurine, being more active by an order of magnitude or more compared to other isoforms. openaccessjournals.com In contrast, GST M4-4 and GST T1-1 are the least effective. openaccessjournals.com Given that GST P1-1 is the predominant GST isoform in the brain, it is considered the main determinant of the conjugation reaction in that tissue. openaccessjournals.com

| GST Isoform | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹·M⁻¹) |

|---|---|---|---|

| GST A1-1 | 0.091 | 1.5 | 61 |

| GST A2-2*C | 0.008 | 0.5 | 16 |

| GST M1-1 | 0.063 | 2.0 | 32 |

| GST M2-2 | 0.13 | 0.9 | 144 |

| GST P1-1 | 11.0 | 1.0 | 11000 |

Substrate Recognition by Human Glutathione Transferases (GSTs)

Formation and Characterization of Glutathione Conjugates

This compound is recognized as an electrophilic compound that can react with intracellular glutathione (GSH). openaccessjournals.com This conjugation is a critical step in its metabolic pathway and is often catalyzed by glutathione S-transferases (GSTs). openaccessjournals.comnih.gov The reaction results in the formation of S-(purinyl)glutathione conjugates. iiarjournals.org Specifically, the conjugation of this compound with GSH yields 6-glutathionyl-purine. openaccessjournals.com This process is not unique to this compound, as its analogue, 6-chloropurine, also undergoes a similar GST-dependent transformation to form a glutathione conjugate. openaccessjournals.comiiarjournals.org

The formation of these conjugates can be monitored spectrophotometrically due to a significant increase in UV absorption. openaccessjournals.com For instance, the reaction of this compound or 6-chloropurine with glutathione results in a maximal difference in UV spectra at 290 nm, with an experimentally determined net extinction coefficient of 19,000 M-1.cm-1 for the formation of 6-glutathionyl-purine. openaccessjournals.com

Research has demonstrated that purines with a bromine atom at the 6-position exhibit a 3- to 4-fold higher rate of conjugation with GSH compared to their chlorine counterparts. acs.orgnih.gov This reactivity is crucial for its role as a pro-drug or pro-probe in various studies. openaccessjournals.comlookchem.com The non-enzymatic conjugation rate of 6-bromo-7-methylpurine (a derivative of this compound) with GSH has been measured and found to be comparable to rates observed under physiological concentrations of GSH. acs.orgnih.gov

The metabolic fate of these glutathione conjugates involves further breakdown. For example, studies with 6-chloropurine have shown that after the initial GST-mediated conjugation, the resulting product undergoes stepwise degradation by enzymes such as γ-glutamyltranspeptidase, dipeptidase, and cysteine conjugate β-lyase, ultimately leading to the formation of 6-mercaptopurine. acs.orgacs.org This metabolic cascade is dependent on the efflux of the glutathione conjugate from the cell, a process mediated by transport proteins. acs.orgacs.org

Interactions with Multidrug Resistance-Associated Proteins (MRPs)

Multidrug resistance-associated proteins (MRPs) are a family of ATP-binding cassette (ABC) transporters that play a crucial role in extruding a wide array of substances from cells, including drugs and their metabolites. nih.govnih.gov this compound and its derivatives have been instrumental in studying the function of these proteins.

Assessment of this compound as a Substrate for Efflux Pumps

While this compound itself can cross cellular membranes, it is its glutathione conjugate that is the actual substrate for MRPs, particularly MRP1. nih.govmdpi.comatsjournals.org The lipophilic nature of this compound allows it to diffuse into cells, where it is then converted into its hydrophilic glutathione conjugate. atsjournals.org This conjugate is subsequently recognized and transported out of the cell by MRP1. atsjournals.org

Studies using radiolabeled derivatives of this compound have confirmed this mechanism. For example, after entering the brain, 6-bromo-7-[¹¹C]methylpurine is converted to its GSH conjugate, which is then effluxed by MRP1. nih.govatsjournals.org This process is not limited to the brain; similar MRP1-mediated efflux has been observed in the lungs. atsjournals.org The specificity of this transport is highlighted by the fact that in MRP1 knockout mice, the efflux of the radiolabeled conjugate is significantly reduced. atsjournals.orgresearchgate.net

The interaction is not exclusive to MRP1. Research on 9-norbornyl-6-chloropurine, a related compound, indicates that it is a substrate for the MRP class of efflux pumps. tandfonline.comnih.gov Inhibition of these pumps leads to an accumulation of the compound intracellularly, underscoring their role in its transport. tandfonline.comnih.gov Furthermore, experiments with 6-bromo-7-[¹¹C]methylpurine in Abcc4 knockout mice suggest that other MRP subtypes, such as ABCC4, also contribute to the renal excretion of its derivatives. researchgate.net

Impact on Intracellular Transport and Drug Efficacy

The interaction between this compound derivatives and MRPs has a direct impact on their intracellular concentration and, consequently, their potential efficacy. The efflux of the glutathione conjugate by MRPs is a mechanism of cellular detoxification, reducing the intracellular accumulation of the compound. openaccessjournals.com

In the context of cancer therapy, the expression of MRPs can lead to multidrug resistance by actively pumping out therapeutic agents. nih.govnih.gov By using compounds like this compound as probes, researchers can assess the activity of these pumps, which is crucial for understanding and potentially overcoming drug resistance. openaccessjournals.com For example, inhibiting MRPs in leukemia cell lines treated with 9-norbornyl-6-chloropurine increased the cytotoxicity of the compound, demonstrating that the efflux pump activity diminishes its therapeutic effect. tandfonline.comnih.gov

Applications in Radiotracer Development for Molecular Imaging

The properties of this compound make it an excellent candidate for the development of radiotracers for positron emission tomography (PET), a non-invasive imaging technique.

Synthesis of Carbon-11 Labeled this compound Derivatives

6-Bromo-7-[¹¹C]methylpurine ([¹¹C]BMP) is a key PET radiotracer developed from this compound. nih.gov Its synthesis typically involves the ¹¹C-methylation of the 6-bromo-7H-purine precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov However, this reaction often yields a mixture of N7 and N9 isomers, with the N9-isomer being the predominant product. researchgate.netnih.govresearchgate.net The desired N7-isomer is more reactive with glutathione, making it the optimal choice for assessing MRP1 function. nih.gov

Recent advancements have focused on improving the regioselectivity of the synthesis to increase the yield of the N7-isomer. nih.govresearchgate.net By optimizing reaction conditions, such as using less polar solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt), the selectivity for [¹¹C]7m6BP over the N9-isomer has been improved. nih.govresearchgate.net Using [¹¹C]methyl triflate as the methylating agent has also allowed for efficient synthesis at lower temperatures. researchgate.net These improvements are crucial for producing sufficient quantities of the radiotracer for clinical use. nih.govresearchgate.net

Besides Carbon-11, Fluorine-18 labeled 6-halopurines have also been synthesized as pro-drug tracers for PET imaging of MRP1 activity. acs.orgnih.govnih.govresearchgate.net

Assessment of MRP1 Activity in Biological Systems Using PET Imaging

PET imaging with [¹¹C]BMP allows for the non-invasive and quantitative assessment of MRP1 function in various tissues, including the brain and lungs. mdpi.comatsjournals.orgresearchgate.netnih.gov The principle behind this application is the "pro-tracer" concept: the radiolabeled this compound derivative, which is not an MRP1 substrate itself, enters the tissue and is converted in situ to its radiolabeled glutathione conjugate, which is a substrate for MRP1. nih.govmdpi.com The rate of clearance of radioactivity from the tissue can then be correlated with MRP1 activity. acs.orgnih.gov

Dynamic PET studies in mice have shown a significant difference in the brain clearance rates of [¹¹C]BMP-derived radioactivity between wild-type and MRP1 knockout mice, with a nearly 90% reduction in the efflux rate in the knockout animals. researchgate.net This demonstrates the tracer's ability to specifically measure MRP1 function. researchgate.net Similar results have been observed in the lungs. atsjournals.org

First-in-human studies using [¹¹C]BMP with long axial field-of-view (LAFOV) PET/CT have shown the potential for simultaneous assessment of MRP function in multiple tissues. nih.govnih.gov While the slow elimination from the human brain suggests it may be less suitable for measuring cerebral MRP1 function in humans, it holds promise for assessing MRP1 and other MRP subtypes in various peripheral tissues. researchgate.net

Advanced Characterization Techniques and Computational Research

Spectroscopic Analysis for Structural and Electronic Insights

Spectroscopic techniques are fundamental in elucidating the structural and electronic characteristics of 6-bromopurine. Methods such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) offer complementary information for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the chemical environment of its constituent atoms. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the compound and its derivatives. nih.gov The chemical shifts observed in the NMR spectra are highly sensitive to the electronic structure and the presence of different tautomeric forms. researchgate.net

Low-temperature NMR spectroscopy has been employed to study the tautomerism of purine (B94841) derivatives. researchgate.net While specific reports on the low-temperature NMR of this compound are not widely available, studies on similar compounds like 6-chloropurine (B14466) show that the N9-H tautomer is predominant in dimethylformamide-d7 (DMF-d7) at 213K. researchgate.net For this compound, it is assumed that the population of the 7H tautomer is comparable to or higher than the 9H tautomer in less polar solvents, while the 9H form likely dominates in more polar environments. researchgate.net The differentiation between N7 and N9 isomers is crucial and can be achieved by analyzing the chemical shift of the C5 carbon. For N9-alkylated 6-chloropurine derivatives, the C5 chemical shift is around 132 ppm, whereas for N7 isomers, it is shielded to approximately 123 ppm. acs.org

The identity of synthesized this compound and its methylated derivatives, such as 6-bromo-7-methylpurine and 6-bromo-9-methylpurine, is routinely confirmed using ¹H and ¹³C NMR spectroscopy. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted NMR data; experimental values can vary based on solvent and other experimental conditions.

| Spectrum Type | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | H-2 | 8.9 |

| ¹H NMR | H-8 | 8.5 |

| ¹³C NMR | C-2 | 152.0 |

| ¹³C NMR | C-4 | 155.1 |

| ¹³C NMR | C-5 | 133.5 |

| ¹³C NMR | C-6 | 145.2 |

Source: Predicted data from various chemical databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within the this compound molecule and for monitoring the progress of chemical reactions. The purine ring system contains chromophores that absorb UV light, leading to characteristic absorption spectra. The conjugation of glutathione (B108866) with this compound, for instance, results in a significant increase in UV absorption, which can be used to monitor the reaction spectrophotometrically. openaccessjournals.com The maximum difference in the UV spectra between the reactants and the product, 6-glutathionyl-purine, is observed at 290 nm. openaccessjournals.com

The UV absorption spectra of purine derivatives are influenced by substitution on the purine ring. cdnsciencepub.com For example, the synthesis of [¹¹C]BMP (6-bromo-7-[¹¹C]methylpurine) is monitored by HPLC with UV detection at a wavelength of 254 nm. nih.gov The UV spectrum of this compound can be used to determine its concentration in solution and to follow its conversion to products in various chemical reactions.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Prediction of Reactivity and Electrophilicity at Specific Sites

Computational studies are instrumental in predicting the reactivity and electrophilicity of specific sites within the this compound scaffold. The bromine atom at the C6 position significantly enhances the electrophilicity of this carbon, making it a primary site for nucleophilic substitution reactions. researchgate.net This is a key feature in the synthesis of a wide range of 6-substituted purine derivatives.

| Compound (6-Chloropurine Analog) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Electronegativity (χ, eV) | Hardness (η, eV) | Electrophilicity Index (ω, eV) |

|---|---|---|---|---|---|---|

| 2,6-Dichloro-9-isopropyl-9H-purine | -7.39 | -1.89 | 5.50 | 4.64 | 2.75 | 3.91 |

| 2-Amino-6-chloro-9-isopropyl-9H-purine | -6.42 | -0.98 | 5.44 | 3.70 | 2.72 | 2.51 |

| 6-Chloro-9-isopropyl-9H-purine | -7.23 | -1.61 | 5.62 | 4.42 | 2.81 | 3.47 |

Table 1: Calculated Global Reactivity Parameters for Analogous 6-Chloropurine Derivatives. Data derived from a DFT study on 6-chloropurines, which serve as close analogs for understanding the reactivity of this compound. scivisionpub.com

Conformational Analysis of this compound and its Analogs

The biological activity and interaction of this compound and its derivatives are heavily dependent on their three-dimensional conformation. Conformational analysis helps in understanding the spatial arrangement of atoms, particularly the orientation of the base relative to the sugar moiety in nucleoside analogs (syn vs. anti) and the puckering of the sugar ring.

Computational methods like molecular mechanics and semi-empirical calculations are employed to explore the conformational space of purine analogs. nih.gov For instance, the conformational space of N-substituted purine derivatives can be investigated through systematic searches using force fields like MMFF, followed by geometry optimization at a higher level of theory, such as DFT. mdpi.com These studies reveal the relative energies of different conformers and the barriers to their interconversion. In purine nucleosides, the anti-conformation is generally favored, but syn-conformations are also possible and can be stabilized by intramolecular interactions. researchgate.net The flexibility around the glycosidic bond is a key determinant of how these molecules fit into the active sites of enzymes or interact with nucleic acids. nih.gov

HOMO-LUMO Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry used to explain chemical reactivity and electronic properties. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical stability and reactivity. scivisionpub.comacs.org

For purine derivatives, DFT calculations show that the HOMO is typically localized on the purine ring system, while the LUMO distribution can vary depending on the substituents. scivisionpub.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required for electronic excitation. semanticscholar.org In a study of 6-chloropurine derivatives, the HOMO-LUMO gap was found to be around 5.4-5.6 eV. scivisionpub.com Similar values are expected for this compound. This analysis is crucial for understanding the electronic transitions that occur upon absorption of light and for predicting the molecule's behavior in charge-transfer interactions. scivisionpub.com

| Compound (Analog) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) |

|---|---|---|---|

| 6-Chloro-9-(p-tolyl)-9H-purine | -7.23 | -1.61 | 5.62 |

| 2,6-Dichloro-9-isopropyl-9H-purine | -7.39 | -1.89 | 5.50 |

| 2-Amino-6-chloro-9-isopropyl-9H-purine | -6.42 | -0.98 | 5.44 |

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Analogous 6-Chloropurine Derivatives. scivisionpub.com

Molecular Mechanics Force Field (MMFF) Calculations

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. A force field is the collection of equations and parameters used to describe the potential energy of a molecule as a function of its atomic coordinates. The Merck Molecular Force Field (MMFF), particularly MMFF94, is widely used for the conformational analysis of a broad range of organic and biological molecules. researchgate.netresearchgate.net

MMFF calculations are particularly useful for performing conformational searches to identify low-energy conformers of flexible molecules like this compound and its derivatives. mdpi.com The process typically involves generating a large number of possible conformations and then minimizing their energy using the MMFF parameters. This approach allows for the estimation of the relative steric energies of different conformers, providing insight into their populations at equilibrium. For example, in the study of nucleoside analogs, MMFF can be used to assess the energy differences between various sugar pucker conformations and the rotational barriers of the glycosidic bond. researchgate.net While MMFF is computationally less expensive than quantum mechanical methods, it is often used as a preliminary step to identify important conformers that are then subjected to more accurate DFT or ab initio calculations. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. lut.fi These models are a cornerstone of modern drug design, allowing for the prediction of the activity of new, unsynthesized compounds. neovarsity.org

In the context of this compound, QSAR studies are highly relevant as its derivatives are often investigated as inhibitors of various enzymes, such as kinases. mdpi.com A typical QSAR study on purine derivatives involves:

Data Set : A series of purine analogs with experimentally measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound. researchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model building). researchgate.net

For instance, a 2D-QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors resulted in a statistically significant model. The best model showed a good correlation coefficient (r²) of 0.8319 and a cross-validated correlation coefficient (q²) of 0.7550. researchgate.net The derived equation might look like: pIC50 = B0 + B1(Descriptor 1) + B2(Descriptor 2) + ... Such models can highlight which structural features are important for activity. For example, the study on c-Src inhibitors found that descriptors related to the presence of specific substituents (like SsCH3E-index and H-Donor Count) were crucial for inhibitory activity. researchgate.net These insights can then guide the design of more potent this compound-based inhibitors.

| QSAR Model | Statistical Parameter | Value |

|---|---|---|

| MLR model for c-Src Kinase Inhibitors (Purine Analogs) | r² (squared correlation coefficient) | 0.802 |

| r²adj (adjusted r²) | 0.767 | |

| F-statistic | 23.236 | |

| N (training set) | 26 |

Table 3: Example of Statistical Parameters for a 2D-QSAR Model of Purine Derivatives.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map and thus determine the precise positions of atoms, bond lengths, and bond angles. wikipedia.orglibretexts.org

Determination of Crystal Structures of this compound and its Derivatives

The crystal structures of several this compound derivatives and related 6-halopurines have been determined, providing invaluable information about their solid-state conformation and intermolecular interactions. mdpi.comnih.gov These studies confirm the planar nature of the purine ring and provide precise measurements of the C-Br bond length and the geometry of substituents.

For example, the crystal structure of 9-benzyl-8-bromo-6-chloropurine has been solved, revealing the detailed arrangement of the atoms and the planarity of the purine system. The crystallographic data, including unit cell dimensions, space group, and refinement parameters, are typically deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. acs.org This data is crucial for validating computational models and understanding the packing of these molecules in the solid state, which can influence physical properties like solubility and melting point.

| Parameter | Value for 9-Benzyl-8-cyano-9H-purine (Analog) |

|---|---|

| CCDC Number | 2217776 |

| Chemical Formula | C13 H9 N5 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.0388(7) |

| b (Å) | 10.6120(7) |

| c (Å) | 11.0827(8) |

| α (°) | 90 |

| β (°) | 107.034(3) |

| γ (°) | 90 |

| Volume (ų) | 1128.84(14) |

| R-factor | 0.0468 |

Table 4: Example Crystallographic Data for a Purine Derivative. Data for 9-Benzyl-8-cyano-9H-purine, an analog illustrating typical crystallographic parameters. mdpi.com

Analysis of Intermolecular Interactions in the Crystalline State